molecular formula C14H14Br2N2O3 B11520141 1-(2,4-Dibromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

1-(2,4-Dibromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Cat. No.: B11520141
M. Wt: 418.08 g/mol
InChI Key: LOCROEHKGPOJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dibromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core substituted with a 2,4-dibromophenyl group and a morpholin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dibromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine.

    Introduction of the 2,4-Dibromophenyl Group: This step involves the bromination of a phenyl ring followed by its attachment to the pyrrolidine-2,5-dione core.

    Attachment of the Morpholin-4-yl Group: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or the pyrrolidine-2,5-dione core.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione: Similar structure but with chlorine atoms instead of bromine.

    1-(2,4-Difluorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

1-(2,4-Dibromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is unique due to the presence of bromine atoms, which can influence its reactivity, biological activity, and physical properties compared to its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C14H14Br2N2O3

Molecular Weight

418.08 g/mol

IUPAC Name

1-(2,4-dibromophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H14Br2N2O3/c15-9-1-2-11(10(16)7-9)18-13(19)8-12(14(18)20)17-3-5-21-6-4-17/h1-2,7,12H,3-6,8H2

InChI Key

LOCROEHKGPOJFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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